Ethanesulfonic acid, 2-[[(2S)-2-amino-3-(1H-indol-3-yl)-1-oxopropyl]amino]-
Overview
Description
Ethanesulfonic acid, 2-[[(2S)-2-amino-3-(1H-indol-3-yl)-1-oxopropyl]amino]- is a complex organic compound that features an indole moiety. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Chemical Reactions Analysis
Ethanesulfonic acid, 2-[[(2S)-2-amino-3-(1H-indol-3-yl)-1-oxopropyl]amino]- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or other reactive sites on the molecule.
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. Indole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The specific applications of Ethanesulfonic acid, 2-[[(2S)-2-amino-3-(1H-indol-3-yl)-1-oxopropyl]amino]- are still under investigation, but it is expected to contribute to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethanesulfonic acid, 2-[[(2S)-2-amino-3-(1H-indol-3-yl)-1-oxopropyl]amino]- involves its interaction with specific molecular targets and pathways. Indole derivatives often interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways for this compound are still being studied.
Comparison with Similar Compounds
Ethanesulfonic acid, 2-[[(2S)-2-amino-3-(1H-indol-3-yl)-1-oxopropyl]amino]- can be compared with other indole derivatives such as indole-3-acetic acid and N-[5-(substituted-phenylsulfonyl)-1H-indol-3-yl] . These compounds share the indole core structure but differ in their substituents and biological activities. The unique combination of functional groups in Ethanesulfonic acid, 2-[[(2S)-2-amino-3-(1H-indol-3-yl)-1-oxopropyl]amino]- may confer distinct properties and applications.
Properties
IUPAC Name |
2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]ethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c14-11(13(17)15-5-6-21(18,19)20)7-9-8-16-12-4-2-1-3-10(9)12/h1-4,8,11,16H,5-7,14H2,(H,15,17)(H,18,19,20)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVKUUFDUQXKSS-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCCS(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCCS(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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